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The FDA's CRL outlined specific concerns regarding the safety and efficacy data from the pivotal Phase 3
clinical trial (KX-ORAX-001, NCT02594371) that supported the NDA [1] [2].

o Safety Concerns: The FDA noted a concerning safety profile, particularly the risk of febrile
neutropenia and other neutropenia-related sequelae. The agency recommended implementing risk-
mitigation strategies, such as dose optimization or excluding patients at high risk for toxicity, to
improve the safety profile [1] [2].

o Efficacy Data Issues: The FDA raised concerns about the primary endpoint of Objective Response
Rate (ORR) at 19 weeks as assessed by Blinded Independent Central Review (BICR). The agency
stated that the BICR reconciliation and re-read process may have introduced unmeasured bias and
influence on the results [1] [3].

¢ Recommended Path Forward: The FDA recommended that Athenex conduct a new, well-
controlled clinical trial in a patient population representative of the U.S. to address these
deficiencies [1] [3].

Detailed Analysis of Phase 3 Clinical Trial Data

The NDA was supported by data from the global, randomized, Phase 3 KX-ORAX-001 trial. The following

tables summarize the key efficacy and safety outcomes from this study.

Efficacy Outcomes (mITT Population) [1] [2]:
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. Oral Paclitaxel + v P-value | Hazard
Efficacy Parameter ) ) )
Encequidar Paclitaxel Ratio (HR)
Confirmed Overall Response 40.4% 25.6% P = 0.005
Rate (ORR)
Median Progression-Free 8.4 months 7.4 months HR 0.739; P = 0.023
Survival (PFS)
Median Overall Survival (OS) 23.3 months 16.3 HR 0.735; P = 0.026
months

Select Safety Outcomes (Treated Population) [1] [2] [4]:

Adverse Event (Any Grade) Oral Paclitaxel + Encequidar IV Paclitaxel
Neutropenia 38.3% 33.3%
Diarrhea 24.2% 8.1%
Nausea 23.1% 5.2%
Vomiting 17.0% 4.4%
Neuropathy 7.6% 31.1%
Alopecia 28.8% 48.1%

Experimental Protocol & Mechanism of Action

The oral paclitaxel and encequidar combination is based on the Orascovery platform technology.

¢ Mechanism of Encequidar: Encequidar is a small molecule that acts as a potent and highly specific
P-glycoprotein (P-gp) pump inhibitor [5] [6]. P-gp is an efflux transporter highly expressed in the
intestinal epithelium, which actively pumps many drugs, including paclitaxel, back into the gut lumen,
preventing their oral absorption. By locally inhibiting this pump, encequidar allows paclitaxel to be
absorbed through the gut lining into the bloodstream [6].
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o Key Methodological Details: In the Phase 3 trial (KX-ORAX-001), patients were randomized 2:1 to
receive either:
o Oral Paclitaxel + Encequidar: 205 mg/m? of oral paclitaxel co-administered with 15 mg of
encequidar, three times per week on consecutive days (e.g., Monday, Tuesday, Wednesday) in
weekly cycles [1] [2].
o IV Paclitaxel Control: 175 mg/m?2 via 3-hour infusion every three weeks [1] [2]. Treatment
continued until disease progression or unacceptable toxicity. The primary endpoint was

radiologically confirmed ORR assessed by Blinded Independent Central Review (BICR) per
RECIST v1.1 criteria [1].

The following diagram illustrates the developmental pathway and key decision points for oral paclitaxel and

encequidar:
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Interpretation and Future Directions
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Despite demonstrating a higher response rate and improved overall survival compared to IV paclitaxel in a
Phase 3 trial, the oral paclitaxel and encequidar combination failed to gain FDA approval primarily due to
an unfavorable risk-benefit profile. The increased efficacy was offset by significant safety concerns,

particularly regarding severe neutropenia and gastrointestinal toxicity [1] [2].

While the program for metastatic breast cancer is no longer being actively pursued, the Orascovery platform

technology behind this combination continues to be investigated for other intravenous chemotherapies [3].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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